molecular formula C58H40N2O2 B10879481 4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile

4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10879481
M. Wt: 796.9 g/mol
InChI Key: IMTKHVIXDLPQJL-UHFFFAOYSA-N
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Description

4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C58H40N2O2 This compound is characterized by the presence of two tritylphenoxy groups attached to a benzene ring, which also contains two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with trityl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The trityl groups are introduced through nucleophilic substitution reactions, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The trityl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry: 4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile is used as a building block in the synthesis of complex organic molecules

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs or as a probe for studying biological processes.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    4,5-Dioctyloxy-1,2-benzenedicarbonitrile: This compound has similar nitrile groups but different substituents on the benzene ring.

    4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile: This compound features bromophenoxy groups instead of tritylphenoxy groups.

Uniqueness: 4,5-Bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of tritylphenoxy groups, which impart distinct steric and electronic properties

Properties

Molecular Formula

C58H40N2O2

Molecular Weight

796.9 g/mol

IUPAC Name

4,5-bis(4-tritylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C58H40N2O2/c59-41-43-39-55(61-53-35-31-51(32-36-53)57(45-19-7-1-8-20-45,46-21-9-2-10-22-46)47-23-11-3-12-24-47)56(40-44(43)42-60)62-54-37-33-52(34-38-54)58(48-25-13-4-14-26-48,49-27-15-5-16-28-49)50-29-17-6-18-30-50/h1-40H

InChI Key

IMTKHVIXDLPQJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=C(C=C(C(=C5)C#N)C#N)OC6=CC=C(C=C6)C(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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